molecular formula C25H20FNO4S B4817340 (4E)-2-(4-fluorophenyl)-4-[[3-methoxy-4-(2-phenylsulfanylethoxy)phenyl]methylidene]-1,3-oxazol-5-one

(4E)-2-(4-fluorophenyl)-4-[[3-methoxy-4-(2-phenylsulfanylethoxy)phenyl]methylidene]-1,3-oxazol-5-one

Cat. No.: B4817340
M. Wt: 449.5 g/mol
InChI Key: QCTMKCGBGVLAFQ-RCCKNPSSSA-N
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Description

(4E)-2-(4-fluorophenyl)-4-[[3-methoxy-4-(2-phenylsulfanylethoxy)phenyl]methylidene]-1,3-oxazol-5-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a fluorophenyl group, a methoxy group, and an oxazol ring, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-2-(4-fluorophenyl)-4-[[3-methoxy-4-(2-phenylsulfanylethoxy)phenyl]methylidene]-1,3-oxazol-5-one typically involves multiple steps, including the formation of the oxazol ring and the introduction of the fluorophenyl and methoxy groups. Common synthetic routes may involve the use of reagents such as fluorobenzene, methoxybenzene, and various catalysts to facilitate the reactions. Specific reaction conditions, such as temperature, pressure, and solvent choice, are crucial to achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for large-scale production, and ensuring the process is cost-effective and environmentally friendly. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

(4E)-2-(4-fluorophenyl)-4-[[3-methoxy-4-(2-phenylsulfanylethoxy)phenyl]methylidene]-1,3-oxazol-5-one can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (4E)-2-(4-fluorophenyl)-4-[[3-methoxy-4-(2-phenylsulfanylethoxy)phenyl]methylidene]-1,3-oxazol-5-one is studied for its unique structural properties and reactivity. It can serve as a building block for synthesizing more complex molecules and materials.

Biology and Medicine

In biology and medicine, this compound may be investigated for its potential therapeutic properties. Its structural features suggest it could interact with biological targets, making it a candidate for drug development and biochemical research.

Industry

Industrially, the compound could be used in the development of new materials, coatings, or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of (4E)-2-(4-fluorophenyl)-4-[[3-methoxy-4-(2-phenylsulfanylethoxy)phenyl]methylidene]-1,3-oxazol-5-one involves its interaction with specific molecular targets. The compound’s fluorophenyl and methoxy groups may facilitate binding to enzymes or receptors, modulating their activity. The oxazol ring can participate in hydrogen bonding and other interactions, influencing the compound’s overall biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (4E)-2-(4-fluorophenyl)-4-[[3-methoxy-4-(2-phenylsulfanylethoxy)phenyl]methylidene]-1,3-oxazol-5-one apart is its combination of functional groups and the presence of the oxazol ring, which confer unique reactivity and potential biological activity. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

(4E)-2-(4-fluorophenyl)-4-[[3-methoxy-4-(2-phenylsulfanylethoxy)phenyl]methylidene]-1,3-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20FNO4S/c1-29-23-16-17(7-12-22(23)30-13-14-32-20-5-3-2-4-6-20)15-21-25(28)31-24(27-21)18-8-10-19(26)11-9-18/h2-12,15-16H,13-14H2,1H3/b21-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCTMKCGBGVLAFQ-RCCKNPSSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=C2C(=O)OC(=N2)C3=CC=C(C=C3)F)OCCSC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/2\C(=O)OC(=N2)C3=CC=C(C=C3)F)OCCSC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4E)-2-(4-fluorophenyl)-4-[[3-methoxy-4-(2-phenylsulfanylethoxy)phenyl]methylidene]-1,3-oxazol-5-one
Reactant of Route 2
Reactant of Route 2
(4E)-2-(4-fluorophenyl)-4-[[3-methoxy-4-(2-phenylsulfanylethoxy)phenyl]methylidene]-1,3-oxazol-5-one
Reactant of Route 3
Reactant of Route 3
(4E)-2-(4-fluorophenyl)-4-[[3-methoxy-4-(2-phenylsulfanylethoxy)phenyl]methylidene]-1,3-oxazol-5-one
Reactant of Route 4
Reactant of Route 4
(4E)-2-(4-fluorophenyl)-4-[[3-methoxy-4-(2-phenylsulfanylethoxy)phenyl]methylidene]-1,3-oxazol-5-one
Reactant of Route 5
Reactant of Route 5
(4E)-2-(4-fluorophenyl)-4-[[3-methoxy-4-(2-phenylsulfanylethoxy)phenyl]methylidene]-1,3-oxazol-5-one
Reactant of Route 6
Reactant of Route 6
(4E)-2-(4-fluorophenyl)-4-[[3-methoxy-4-(2-phenylsulfanylethoxy)phenyl]methylidene]-1,3-oxazol-5-one

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